N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylacetophenone, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is further reacted with 4-methyl-2-nitrophenoxyacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylacetophenone: Shares the tert-butylphenyl group but lacks the nitrophenoxy and hydrazide functionalities.
1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine: Contains a similar tert-butylphenyl group but differs in its overall structure and functional groups.
Uniqueness
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H25N3O4 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C21H25N3O4/c1-14-6-11-19(18(12-14)24(26)27)28-13-20(25)23-22-15(2)16-7-9-17(10-8-16)21(3,4)5/h6-12H,13H2,1-5H3,(H,23,25)/b22-15+ |
InChI Key |
ACRSTJVROWCVKH-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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